7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole
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Overview
Description
7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation . The reaction conditions often require the presence of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole include other indazole derivatives such as:
- 8-methyl-4,5-dihydro-1H-furo[2,3-g]indazole-7-carboxylic acid
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Biological Activity
7-Methyl-4,5-dihydro-1H-furo[2,3-g]indazole is a compound belonging to the indazole family, notable for its unique fused ring structure that combines both furan and indazole moieties. This compound has garnered attention due to its potential pharmacological applications, particularly in the modulation of serotonin receptors, which play crucial roles in various physiological processes.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2O, with a molecular weight of approximately 162.19 g/mol. The structural features allow for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | This compound |
Serotonin Receptor Modulation
Recent studies indicate that this compound acts as a selective agonist for the 5-hydroxytryptamine receptor subtype 2C (5-HT2C) . This receptor is implicated in mood regulation and appetite control. The compound's interaction with this receptor suggests potential therapeutic benefits for conditions such as depression and obesity by modulating serotonin levels in the brain .
Antitumor Activity
In vitro studies have evaluated the cytotoxic effects of various indazole derivatives, including this compound, against cancer cell lines such as HepG-2 (liver cancer) and Caco-2 (colon cancer). These studies demonstrated that certain derivatives exhibit significant antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. For instance, treatment with specific derivatives led to an increase in the sub-G1 population indicative of apoptosis .
Table: Cytotoxic Effects of Indazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG-2 | X | Induces apoptosis and cell cycle arrest |
Other Indazole Derivative | Caco-2 | Y | Cell cycle arrest in G0/G1 and G2/M phases |
The mechanism through which this compound exerts its biological effects primarily involves its binding affinity to serotonin receptors. This interaction leads to downstream signaling pathways that regulate neurotransmitter release and neuronal excitability. Additionally, the compound's ability to induce apoptosis in cancer cells suggests that it may interfere with cellular survival pathways .
Case Studies
Several case studies have focused on the pharmacological properties of indazole derivatives:
- Case Study on Antidepressant Effects : A study explored the effects of various indazole derivatives on serotonin levels in animal models. Results indicated that compounds similar to this compound significantly increased serotonin levels and exhibited antidepressant-like effects .
- Anticancer Research : In a comparative study of several indazole derivatives against human cancer cell lines, this compound was noted for its efficacy in reducing cell viability in HepG-2 cells by more than 70% at certain concentrations .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole |
InChI |
InChI=1S/C10H10N2O/c1-6-4-8-9(13-6)3-2-7-5-11-12-10(7)8/h4-5H,2-3H2,1H3,(H,11,12) |
InChI Key |
CCUPXSHSNMLECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)CCC3=C2NN=C3 |
Origin of Product |
United States |
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